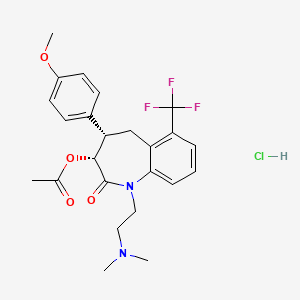

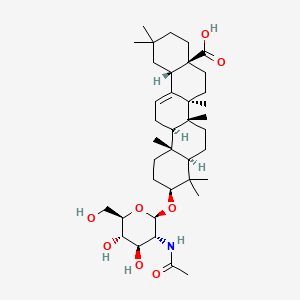

![molecular formula C14H17ClN2OS B1223274 2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one](/img/structure/B1223274.png)

2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

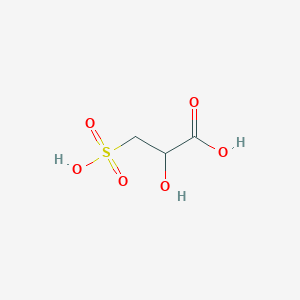

2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one is an aryl sulfide.

Scientific Research Applications

Hydrogen Bonding and Molecular Structures

Hydrogen Bonding Patterns in Substituted N-benzyl-N-(3-tert-butyl-1-phenyl-1H-pyrazol-5-yl)acetamides : This research explored the hydrogen bonding patterns in molecules similar to the target compound. It found that the molecules are linked into chains or sheets by a combination of hydrogen bonds, demonstrating the compound's potential in forming structured molecular assemblies (López et al., 2010).

Structure and Reactivity of Pyrazole Derivatives : A study on the reactivity and structure of 7-amino-3-tert-butyl-8-(2H-tetrazol-5-yl)pyrazolo-[5,1-c][1,2,4]triazin-4(6H)-one, a compound structurally similar to the target compound, provides insights into the synthesis and potential applications of such molecules in various fields (Mironovich & Shcherbinin, 2014).

Synthesis and Molecular Interactions

Comparative Study of the Synthesis of 1-tert-Butyl-3(5)-trifluoromethyl-1H-pyrazoles : This research discusses the synthesis of 1-tert-butyl-3(5)-trifluoromethyl-1H-pyrazoles, highlighting methodologies that could be applied to synthesize variants of the target compound. It emphasizes the influence of reaction media on the synthesis process (Martins et al., 2012).

Synthetic Control of Pt...Pt Separation in Binuclear Platinum Complexes : This study examines the synthesis and properties of mu-pyrazolate-bridged cyclometalated platinum binuclear complexes, providing insights into how pyrazole derivatives could be used in the synthesis of complex metal compounds (Ma et al., 2005).

Applications in Catalysis and Material Science

Novel Pyrazolylphosphite- and Pyrazolylphosphinite-Ruthenium(ii) Complexes as Catalysts : This research explores the use of pyrazole derivatives in synthesizing ruthenium(ii) complexes, which are effective catalysts for hydrogenation reactions. This indicates potential catalytic applications for the target compound (Amenuvor et al., 2016).

Mechanoluminescent and Efficient White OLEDs for Pt(II) Phosphors Bearing Pyrazolate Chelates : This study demonstrates the use of pyrazole derivatives in the development of organic light-emitting diodes (OLEDs), suggesting possible applications in electronic and photonic devices (Huang et al., 2013).

properties

Product Name |

2-tert-butyl-4-[(4-chlorophenyl)thio]-5-methyl-1H-pyrazol-3-one |

|---|---|

Molecular Formula |

C14H17ClN2OS |

Molecular Weight |

296.8 g/mol |

IUPAC Name |

2-tert-butyl-4-(4-chlorophenyl)sulfanyl-5-methyl-1H-pyrazol-3-one |

InChI |

InChI=1S/C14H17ClN2OS/c1-9-12(13(18)17(16-9)14(2,3)4)19-11-7-5-10(15)6-8-11/h5-8,16H,1-4H3 |

InChI Key |

ORJGIKCWFUFXCO-UHFFFAOYSA-N |

Canonical SMILES |

CC1=C(C(=O)N(N1)C(C)(C)C)SC2=CC=C(C=C2)Cl |

Origin of Product |

United States |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

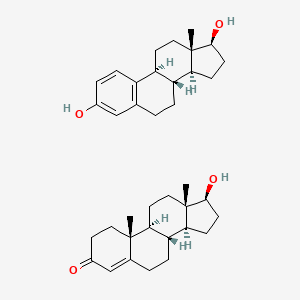

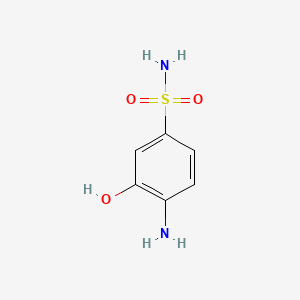

![N,N'-bis[3,5-bis[N-(diaminomethylideneamino)-C-methylcarbonimidoyl]phenyl]decanediamide](/img/structure/B1223203.png)

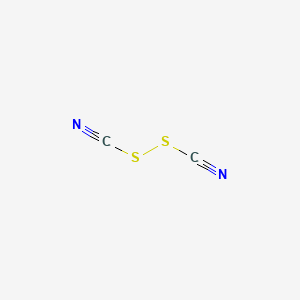

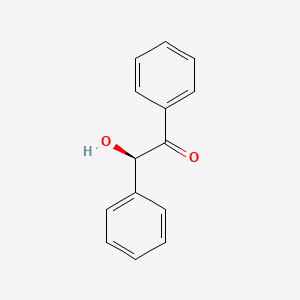

![N-(3-hydroxyphenyl)-2-[[4-methyl-5-[4-(4-morpholinylsulfonyl)phenyl]-1,2,4-triazol-3-yl]thio]acetamide](/img/structure/B1223209.png)

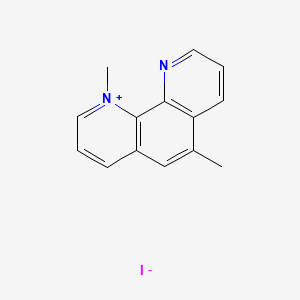

![3-(4-Methoxyphenyl)-8-(6-methyl-2-phenyl-4-pyrimidinyl)-8-azabicyclo[3.2.1]octan-3-ol](/img/structure/B1223211.png)

![N-[(6-methoxy-2-oxo-1H-quinolin-3-yl)methyl]-N-(2-methylphenyl)propanamide](/img/structure/B1223214.png)

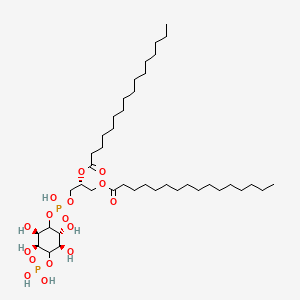

![[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl] 2-(1-methoxyindol-3-yl)-N-sulfooxyethanimidothioate](/img/structure/B1223215.png)